molecular formula C9H4ClF5N2 B1294851 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole CAS No. 58457-67-3

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole

Cat. No.: B1294851
CAS No.: 58457-67-3
M. Wt: 270.58 g/mol
InChI Key: HHNGOBUJWGLZRV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . It’s a structure that, despite being small, has a unique chemical complexity . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthesize imidazole-based medicinal molecules .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole compounds can be synthesized through a variety of methods. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound . It exhibits solubility in water and other polar solvents .

Scientific Research Applications

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, including benzimidazole and other related compounds, have been extensively studied for their antitumor activities. For instance, bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides show promising antitumor properties. Some of these compounds have even progressed past preclinical testing stages, highlighting their potential in cancer therapy (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Conversion to CNS Acting Drugs

The transformation of imidazole and benzimidazole derivatives into more potent drugs targeting the Central Nervous System (CNS) has been explored, with these compounds originally used in chemotherapy exhibiting CNS side effects. This research indicates the potential for modifying such compounds to treat CNS diseases, suggesting a promising avenue for the development of new therapeutic agents (Saganuwan, S., 2020).

Antioxidant Capacity

The antioxidant capacity of imidazole derivatives has also been studied, with certain compounds showing the ability to form coupling adducts with radicals, thus demonstrating significant antioxidant potential. This suggests their use in combating oxidative stress-related conditions (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).

Heterocyclic Chemistry and New Medicines

The exploration of heterocyclic chemistry, particularly focusing on 2,3-benzodiazepines and their analogs, reveals the importance of such studies in discovering new medicines. These compounds show significant biological efficacy, indicating their potential in developing treatments for diseases currently without a cure, such as certain cancers and bacterial infections (Földesi, T., Volk, B., & Milen, M., 2018).

Therapeutic Potential of Benzimidazole

Benzimidazole derivatives are known for their wide range of therapeutic applications, including antimicrobial, antiviral, antiparasitic, and anticancer activities. The structural modifications around the benzimidazole nucleus can lead to pharmacologically active compounds of therapeutic interest, showcasing the versatility and significance of benzimidazole derivatives in medicinal chemistry (Babbar, R., Swikriti, & Arora, S., 2020).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) for imidazole .

Future Directions

Imidazole compounds have been playing a central role in the treatment of numerous types of diseases, and new derivatives for medicinal use are being energetically developed worldwide .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, this compound can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . Furthermore, the compound affects gene expression by upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, affecting its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal (NLS) can direct this compound to the nucleus, where it can interact with nuclear receptors and transcription factors, modulating gene expression .

Properties

IUPAC Name

6-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5N2/c10-4-1-2-5-6(3-4)17-7(16-5)8(11,12)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNGOBUJWGLZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207155
Record name 5-Chloro-2-pentafluoroethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58457-67-3
Record name Benzimidazole, 5(or 6)-chloro-2-pentafluoroethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-pentafluoroethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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